molecular formula C10H13ClN2O3 B1403778 tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate CAS No. 1609402-46-1

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Cat. No.: B1403778
CAS No.: 1609402-46-1
M. Wt: 244.67 g/mol
InChI Key: UCZOCPZOKRYOGX-UHFFFAOYSA-N
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Description

The compound “2-(Boc-amino)-5-chloro-3-hydroxypyridine” is a derivative of pyridine where the 2nd position is substituted with a Boc-protected amino group, the 5th position with a chlorine atom, and the 3rd position with a hydroxyl group . The Boc group (tert-butyl carbamate) is a common protecting group for amines in organic synthesis . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .


Molecular Structure Analysis

The molecular structure of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be analyzed using density functional theory (DFT). For instance, the molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of similar compounds have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of DFT .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be inferred from the properties of similar compounds. For instance, Boc-protected amino acids are sparingly soluble in water . They have been applied in aqueous synthesis by converting Boc-amino acids into nanoparticles that are uniformly dispersed in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Similar compounds to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, like (S)-1-Boc-3-hydroxypiperidine, have been synthesized from 3-hydroxypyridine. This process involves hydrogenation, chiral resolution, and reaction with (Boc)2O, yielding about 40% overall (Wang Junming, 2013).

  • Synthesis for Potential Anticancer Agents : Derivatives of 3-hydroxypyridine, which is structurally similar to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, have been synthesized for potential anticancer agents. These derivatives have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

  • Use in Spectrophotometric Analysis : 2-Amino-3-hydroxypyridine forms colored complexes with osmium, offering a selective and sensitive spectrophotometric method for determining osmium in solutions (Mehta et al., 1976).

Biochemical and Medicinal Chemistry

  • Synthesis of Bioactive Compounds : The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, related to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, has been improved for its use as a new synthetic antioxidant. This involves acylation and optimized conditions for higher yields (Yao Xing-sheng, 2007).

  • Investigation of Tautomeric Equilibrium : Studies on the effects of chlorination on tautomeric equilibrium in 2-hydroxypyridine derivatives highlight the impact of chlorine substitution on the structural and chemical properties of such compounds (Calabrese et al., 2017).

  • Complex Formation with Metal Ions : Mixed-ligand metal complexes of 2-amino-3-hydroxypyridine with nitrogen donors have been synthesized, demonstrating potential for biological activity and pharmaceutical applications (Prakash & Sindhu, 1998).

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine. Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Safety and Hazards

The compound “2-(Boc-amino)-5-chloro-3-hydroxypyridine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of environmentally conscious chemical synthesis that does not involve organic solvents is a high priority in science and technology . The use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles represents a promising approach for future research .

Properties

IUPAC Name

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZOCPZOKRYOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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